3-Chloro-2,4-difluoro-5-iodobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2,4-difluoro-5-iodobenzoic acid is an organic compound with the molecular formula C7H2ClF2IO2 It is a derivative of benzoic acid, characterized by the presence of chlorine, fluorine, and iodine substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,4-difluoro-5-iodobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the halogenation of 2,4-difluorobenzoic acid, followed by iodination and chlorination under controlled conditions. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production may utilize continuous flow reactors and automated systems to maintain consistent quality and reduce the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,4-difluoro-5-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like triethylamine
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Chloro-2,4-difluoro-5-iodobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Chloro-2,4-difluoro-5-iodobenzoic acid involves its interaction with specific molecular targets. The presence of halogen atoms can influence its reactivity and binding affinity to various enzymes or receptors. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways, depending on the context of its application .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2,4-difluoro-5-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of iodine.
2,4-Dichloro-3,5-difluorobenzoic acid: Contains two chlorine atoms instead of one chlorine and one iodine.
3-Bromo-2,4-difluoro-5-iodobenzoic acid: Similar but with a bromine atom instead of chlorine
Uniqueness
3-Chloro-2,4-difluoro-5-iodobenzoic acid is unique due to the combination of chlorine, fluorine, and iodine substituents on the benzene ring. This unique combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research .
Properties
Molecular Formula |
C7H2ClF2IO2 |
---|---|
Molecular Weight |
318.44 g/mol |
IUPAC Name |
3-chloro-2,4-difluoro-5-iodobenzoic acid |
InChI |
InChI=1S/C7H2ClF2IO2/c8-4-5(9)2(7(12)13)1-3(11)6(4)10/h1H,(H,12,13) |
InChI Key |
JWQVFBFEPIRTGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1I)F)Cl)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.